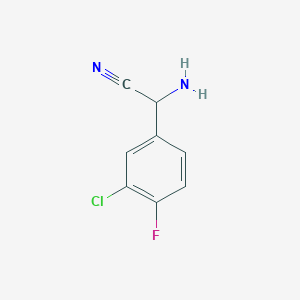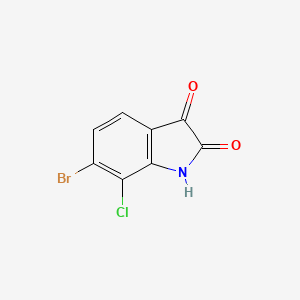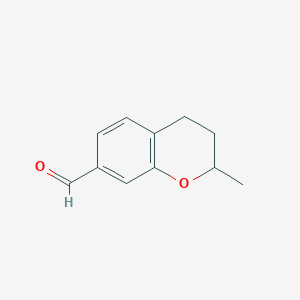
Ethyl(R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoatehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a fluorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylphenol and ethyl 3-bromopropanoate.
Formation of Intermediate: The first step involves the reaction of 4-fluoro-2-methylphenol with ethyl 3-bromopropanoate in the presence of a base, such as potassium carbonate, to form ethyl 3-(4-fluoro-2-methylphenoxy)propanoate.
Amination: The intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amino group, resulting in the formation of ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-3-(4-chloro-2-methylphenyl)propanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 3-amino-3-(4-fluoro-2-ethylphenyl)propanoate: Similar structure but with an ethyl group on the aromatic ring instead of a methyl group.
The uniqueness of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16FNO2 |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
ethyl (3R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11H,3,7,14H2,1-2H3/t11-/m1/s1 |
Clé InChI |
TVRRLBXSOWJART-LLVKDONJSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)C)N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)F)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)
![1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)










